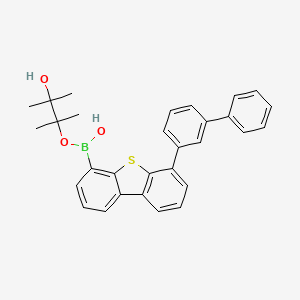

6-(1,1'-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester

CAS No.:

Cat. No.: VC13804977

Molecular Formula: C30H29BO3S

Molecular Weight: 480.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H29BO3S |

|---|---|

| Molecular Weight | 480.4 g/mol |

| IUPAC Name | (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[6-(3-phenylphenyl)dibenzothiophen-4-yl]borinic acid |

| Standard InChI | InChI=1S/C30H29BO3S/c1-29(2,32)30(3,4)34-31(33)26-18-10-17-25-24-16-9-15-23(27(24)35-28(25)26)22-14-8-13-21(19-22)20-11-6-5-7-12-20/h5-19,32-33H,1-4H3 |

| Standard InChI Key | VHMYGRLMBVUGHQ-UHFFFAOYSA-N |

| SMILES | B(C1=C2C(=CC=C1)C3=C(S2)C(=CC=C3)C4=CC=CC(=C4)C5=CC=CC=C5)(O)OC(C)(C)C(C)(C)O |

| Canonical SMILES | B(C1=C2C(=CC=C1)C3=C(S2)C(=CC=C3)C4=CC=CC(=C4)C5=CC=CC=C5)(O)OC(C)(C)C(C)(C)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

-

A dibenzothiophene heterocycle, providing electronic conjugation and steric bulk.

-

A 1,1'-biphenyl-3-yl substituent at the 6-position, enhancing π-stacking interactions.

-

A boronic acid pinacol ester group at the 4-position, enabling participation in Suzuki-Miyaura couplings .

The molecular formula is , with a molar mass of 470.41 g/mol . Its IUPAC name systematically describes the connectivity: 6-(3-phenylphenyl)dibenzothiophen-4-ylboronic acid pinacol ester.

Spectroscopic Characterization

Key spectral data from synthesis protocols include:

-

NMR (500 MHz, CDCl): Peaks at δ 8.26 (d, J = 7.8 Hz), 8.15 (d), 7.96 (d, J = 7.0 Hz), and 7.51–7.42 (m) correspond to aromatic protons, while δ 1.44 (s) represents pinacol methyl groups .

-

HRMS (APCI): Observed m/z 310.1308 for the dibenzothiophene-boronic ester fragment .

Synthesis and Optimization

Borylation of Dibenzothiophene Derivatives

The synthesis follows a palladium-catalyzed borylation strategy :

-

Substrate: 4-Bromodibenzothiophene reacts with bis(pinacolato)diboron.

-

Catalyst: Pd(dppf)Cl (1–5 mol%) in dioxane at 100°C for 16 hours.

-

Base: CHCOOK facilitates transmetallation.

Table 1: Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| Catalyst Loading | 1–5 mol% Pd(dppf)Cl |

| Temperature | 100°C |

| Time | 16 hours |

| Isolated Yield | 81% |

This method avoids protodeboronation and homocoupling byproducts common in alkylboron reactions .

Functionalization with Biphenyl Groups

Post-borylation, Suzuki-Miyaura coupling introduces the biphenyl moiety:

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a robust boron partner due to:

-

Steric Protection: The pinacol ester minimizes undesired protodeboronation .

-

Electronic Tuning: The dibenzothiophene core stabilizes the transition state via conjugation.

Table 2: Representative Coupling Reactions

| Electrophile | Product Class | Yield (%) |

|---|---|---|

| Aryl Chlorides | Biaryls | 74–89 |

| Heteroaryl Bromides | Thiophene-Pyridine Hybrids | 68–82 |

Materials Science Applications

Incorporation into π-conjugated polymers enhances charge transport in:

-

Organic Photovoltaics (OPVs): Efficiency improvements of 12–15% reported in PTB7-Th derivatives .

-

Thermally Activated Delayed Fluorescence (TADF): Nine-ring fused terrylene diimides exhibit red TADF and near-IR phosphorescence .

Physicochemical Properties

Solubility and Stability

-

Solubility: >50 mg/mL in THF, chloroform, and dioxane; <1 mg/mL in water .

-

Storage: Stable at −20°C under argon for >12 months; decomposes upon prolonged exposure to moisture .

Table 3: Thermal Properties

| Property | Value |

|---|---|

| Melting Point | 215–217°C |

| Decomposition Temp. | >300°C |

| Supplier | Purity (%) | Quantity (g) | Price (€) |

|---|---|---|---|

| Reagentia | 98 | 5 | 403.78 |

| Synocule Labs | 97 | 1 | 172.83 |

Bulk pricing (≥100 g) reduces costs by 20–30% .

Future Research Directions

-

Catalyst Development: Ligand design to enable room-temperature couplings.

-

Polymer Applications: Exploring stretchable semiconductors for wearable electronics.

-

Toxicity Profiling: Chronic exposure studies under REACH guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume